molecular formula C17H15N3O2 B5522680 5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE

5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5522680
M. Wt: 293.32 g/mol
InChI Key: PQOIQHOTUGNDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a pyridine moiety, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)14-7-3-2-4-8-14)17(21)19-11-13-6-5-9-18-10-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOIQHOTUGNDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.